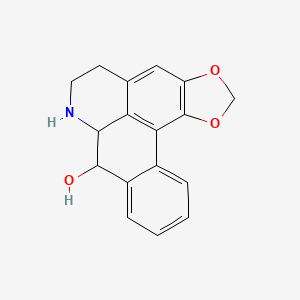
Norushinsunine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norushinsunine is a natural product belonging to the class of hydroxy-7-aporphines. It is isolated from the plant Annona cherimolia and is known for its vasodilatory effects . The compound has a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol .
Preparation Methods
Industrial Production Methods: The compound is primarily used for research purposes and is not produced on a large scale .
Chemical Reactions Analysis
Types of Reactions: Norushinsunine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions depend on the desired reaction and product .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Norushinsunine has several scientific research applications, including:
Mechanism of Action
Norushinsunine exerts its effects by interacting with α1-adrenoceptors and altering calcium entry via voltage-operated channels. This interaction leads to the relaxation of vascular smooth muscles, resulting in vasodilation . The compound exhibits a certain degree of selectivity as an L-type calcium channel blocker .
Comparison with Similar Compounds
Norushinsunine is compared with other similar compounds, such as:
- Anonaine
- Ushinsunine
- N-acetylanonaine
- Roemerine
- Asimilobine
- Anolobine
- Isocorydine
- Liriodenine
- Atherospermidine
These compounds share structural similarities with this compound but differ in their biological activities and specific applications . This compound’s unique vasodilatory effects and selectivity as an L-type calcium channel blocker distinguish it from these related compounds .
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2 |
InChI Key |
CKIYSMRPIBQTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321935.png)
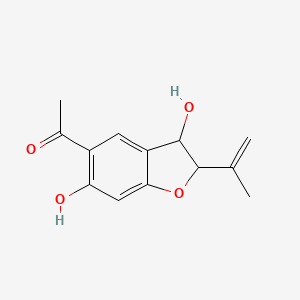
![2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12321943.png)
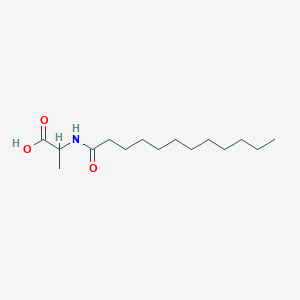
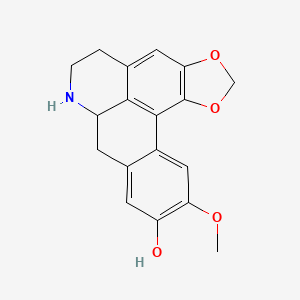
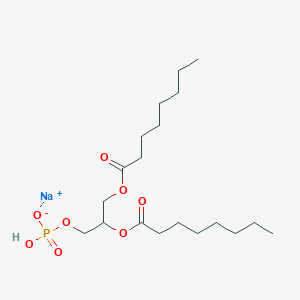
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321971.png)
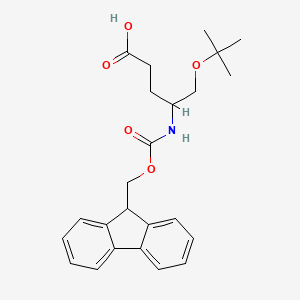
![1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B12321996.png)
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B12322003.png)
![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide](/img/structure/B12322020.png)
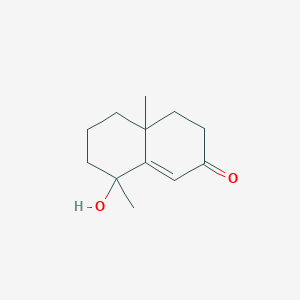
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
